molecular formula C22H25NO3S B11062158 1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

Cat. No.: B11062158
M. Wt: 383.5 g/mol
InChI Key: DLHOORRYNJXWET-UHFFFAOYSA-N
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Description

1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a dibutyl(oxido)-lambda~6~-sulfanylidene group attached to an amino-anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE typically involves multiple steps, starting with the preparation of the anthraquinone core. The core can be synthesized through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride, followed by cyclization and oxidation reactions. The dibutyl(oxido)-lambda~6~-sulfanylidene group is then introduced through a series of substitution reactions, often involving the use of reagents such as dibutyl sulfide and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that anthraquinone derivatives can inhibit cancer progression by targeting essential cellular proteins.

    Industry: The compound is used in the production of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can target proteins such as kinases, topoisomerases, and telomerases, which are involved in cell proliferation and survival.

    Pathways Involved: It can modulate signaling pathways related to apoptosis, cell cycle regulation, and DNA repair.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-9,10-anthraquinone
  • 1-Amino-9,10-anthraquinone
  • 1,4-Dihydroxy-9,10-anthraquinone

Uniqueness

1-{[DIBUTYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is unique due to its specific dibutyl(oxido)-lambda~6~-sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

1-[[dibutyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione

InChI

InChI=1S/C22H25NO3S/c1-3-5-14-27(26,15-6-4-2)23-19-13-9-12-18-20(19)22(25)17-11-8-7-10-16(17)21(18)24/h7-13H,3-6,14-15H2,1-2H3

InChI Key

DLHOORRYNJXWET-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(=O)CCCC

Origin of Product

United States

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